1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H10BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopropylmethoxy group. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 1-bromo-4-chlorobenzene.
Cyclopropylmethoxylation: The final step involves the reaction of 1-bromo-4-chlorobenzene with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms or the reduction of the aromatic ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Scientific Research Applications
1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Bromo-2-chloro-4-(cyclopropylmethoxy)benzene: Similar structure but different substitution pattern, affecting its chemical properties and uses.
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene: Another isomer with different substitution positions, leading to unique reactivity and applications.
Uniqueness: 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required .
Properties
Molecular Formula |
C10H10BrClO |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
CQRIUULSDCIIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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